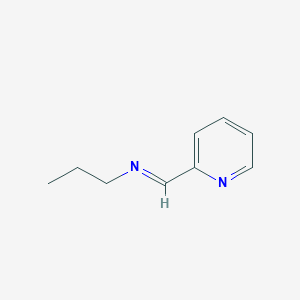
n-Propyl-2-pyridylmethanimine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Propyl(2-pyridyl)methanimine is an organic compound that belongs to the class of imines. It is characterized by the presence of a pyridine ring attached to a methanimine group, which is further substituted with a propyl group. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-Propyl(2-pyridyl)methanimine can be synthesized through a condensation reaction between 2-pyridinecarboxaldehyde and n-propylamine. The reaction typically involves mixing equimolar amounts of the aldehyde and amine in a suitable solvent, such as ethanol or methanol, and allowing the mixture to react at room temperature or under reflux conditions. The reaction is often catalyzed by an acid, such as hydrochloric acid or acetic acid, to facilitate the formation of the imine bond.
Industrial Production Methods
In an industrial setting, the synthesis of N-Propyl(2-pyridyl)methanimine can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
Analyse Des Réactions Chimiques
Types of Reactions
N-Propyl(2-pyridyl)methanimine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-propyl(2-pyridyl)methanone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of N-Propyl(2-pyridyl)methanimine can yield N-propyl(2-pyridyl)methanamine, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The imine group can undergo nucleophilic substitution reactions, where nucleophiles such as Grignard reagents or organolithium compounds attack the carbon-nitrogen double bond, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide; typically carried out in acidic or neutral conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Grignard reagents, organolithium compounds; reactions are often conducted in dry, inert atmospheres to prevent moisture interference.
Major Products
Oxidation: N-propyl(2-pyridyl)methanone
Reduction: N-propyl(2-pyridyl)methanamine
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-Propyl(2-pyridyl)methanimine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which N-Propyl(2-pyridyl)methanimine exerts its effects is primarily through its ability to coordinate with metal ions. The nitrogen atoms in the pyridine and imine groups act as electron donors, forming stable complexes with transition metals. These metal complexes can then participate in various catalytic cycles, facilitating reactions such as polymerization and oxidation-reduction processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Pentyl(2-pyridyl)methanimine
- N-Butyl(2-pyridyl)methanimine
- N-Ethyl(2-pyridyl)methanimine
Uniqueness
N-Propyl(2-pyridyl)methanimine is unique due to its specific chain length and the resulting steric and electronic effects. These properties influence its reactivity and the stability of its metal complexes, making it particularly suitable for certain catalytic applications compared to its analogs .
Propriétés
Numéro CAS |
4206-52-4 |
|---|---|
Formule moléculaire |
C9H12N2 |
Poids moléculaire |
148.20 g/mol |
Nom IUPAC |
N-propyl-1-pyridin-2-ylmethanimine |
InChI |
InChI=1S/C9H12N2/c1-2-6-10-8-9-5-3-4-7-11-9/h3-5,7-8H,2,6H2,1H3 |
Clé InChI |
CWKYKJQWSSZVDF-UHFFFAOYSA-N |
SMILES canonique |
CCCN=CC1=CC=CC=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


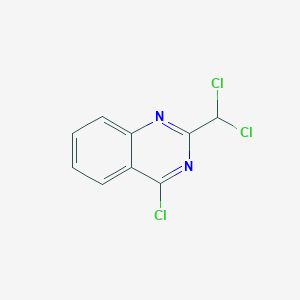
![Tetrasodium;7-[[4-[[4-[(6,8-disulfonatonaphthalen-2-yl)diazenyl]-3-methylbenzoyl]carbamoyl]-2-methylphenyl]diazenyl]naphthalene-1,3-disulfonate](/img/structure/B14158740.png)

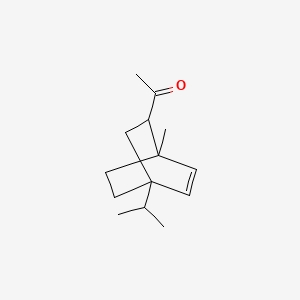
![3,5-dimethoxy-N-[(2-methyltetrazol-5-yl)carbamothioyl]benzamide](/img/structure/B14158752.png)
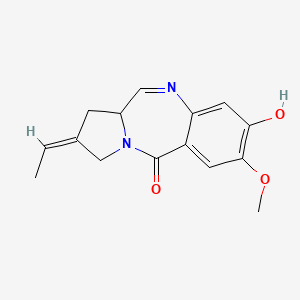
![3-[(3-Fluorophenyl)methylsulfanyl]-5-pyridin-4-yl-1,2,4-triazol-4-amine](/img/structure/B14158758.png)
![[(Z)-(2-methylcyclohexylidene)amino]urea](/img/structure/B14158776.png)
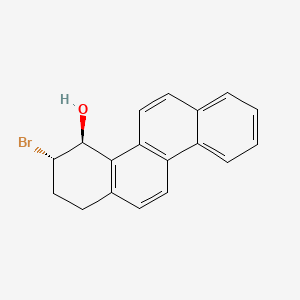



![1-[(N-acetylglycyl)(ethyl)amino]-N-(2,6-dimethylphenyl)cyclohexanecarboxamide](/img/structure/B14158817.png)
![3-hydroxy-1H-pyrido[3,4-d]pyrimidine-2,4-dione](/img/structure/B14158820.png)
